Trimethylarsine oxide

Overview

Description

Synthesis Analysis

Trimethylarsine oxide is synthesized through various chemical reactions, involving the oxidation of trimethylarsine. The reduction of this compound to trimethylarsine by thiols, as detailed by Cullen, McBride, and Reglinski (1984), represents a critical step in understanding its synthesis mechanism. This process highlights the biological and chemical pathways through which this compound can be transformed, providing insights into its reactivity and stability in different environments (Cullen, McBride, & Reglinski, 1984).

Molecular Structure Analysis

The molecular structure of this compound has been a subject of study, with Jensen and Jensen (2004) employing various computational methods to examine its vibrational frequencies and structural determinants. Their research utilized quantum chemistry codes to assign normal mode frequencies to specific types of motion within the molecule, offering a comprehensive understanding of its molecular dynamics and structure (Jensen & Jensen, 2004).

Chemical Reactions and Properties

This compound's chemical reactivity, particularly its ability to undergo reduction by various agents, is crucial for understanding its behavior in biological and environmental systems. Pickett, McBride, Cullen, and Manji (1981) explored the reduction of this compound by Candida humicola, highlighting the enzyme-mediated transformations that this compound can undergo. This research provides essential insights into the biochemical pathways involving this compound and its role in arsenic metabolism (Pickett, McBride, Cullen, & Manji, 1981).

Physical Properties Analysis

Understanding this compound's physical properties is essential for its application and handling in various scientific and industrial processes. The work by Mak (1988) on the crystal structure of trimethylamine oxide dihydrate provides valuable information on the intermolecular interactions and structural characteristics of this compound in its hydrated form. Such studies are fundamental for predicting the behavior of this compound under different physical conditions and its interaction with other substances (Mak, 1988).

Chemical Properties Analysis

The electrochemical properties of this compound, as investigated by Greschonig (1998), provide insights into its redox behavior and potential applications in electrochemical sensors and environmental monitoring. The study proposes a method for the determination of this compound, demonstrating its feasibility for detecting this compound alongside other arsenic species. This research underscores the importance of understanding the electrochemical behavior of this compound for its detection and quantification in various matrices (Greschonig, 1998).

Scientific Research Applications

Biological Reduction and Mobility : TMAO is easily reduced by biological species, enhancing arsenic mobility through the production of volatile trimethylarsine (Pickett, McBride, & Cullen, 1988).

Reduction by Thiols : It is reduced to trimethylarsine in aqueous solutions by thiols, suggesting a model for biological methylation of arsenic (Cullen, McBride, & Reglinski, 1984).

Presence in Aquatic Organisms : A mass fragmentographic method has been developed for analyzing TMAO in aquatic organisms, revealing variations in TMAO levels in fresh versus stored and frozen fish (Norin, Christakopoulos, Sandström, & Ryhage, 1985).

Toxicity and Metabolism : Studies show that trimethylarsine, which can convert to TMAO in vivo, is less toxic than other arsenic compounds (Yamauchi, Kaise, Takahashi, & Yamamura, 1990).

Complex Formation with Metal Halides : TMAO forms tetrahedral iron and nickel complexes, and cobalt also produces octahedral isomers of this class (Brodie, Douglas, & Wilkins, 1969).

Electrochemical Behavior : A differential pulse polarographic method can determine TMAO in the concentration range of 0.6 to 30 mg As/L, enabling simultaneous determinations with other arsenic compounds (Greschonig, 1998).

Role in Chronic Diseases : TMAO is a potential promoter of diseases like atherosclerosis, though its exact role remains unclear (Zeisel & Warrier, 2017).

Embryotoxicity : Trimethylarsine, TMAO, and trimethylarsine sulfide exhibit severe embryotoxicity at certain concentrations but are not classified as very toxic (Irvin & Irgolic, 1995).

Reduction by Candida humicola : Candida humicola can reduce TMAO to volatile trimethylarsine, exhibiting Michaelis-Menten type kinetics (Pickett, McBride, Cullen, & Manji, 1981).

Cardiovascular Implications : Elevated TMAO levels in blood are associated with an increased risk of cardiovascular events (Ufnal, Żądło, & Ostaszewski, 2015).

Excretion in Hamsters : TMAO is rapidly excreted in the urine of hamsters, with trimethylarsine detected in urine and partly reduced in vivo (Yamauchi, Yamato, & Yamamura, 1988).

Formation from Arsenobetaine : Marine microorganisms can biodegrade arsenobetaine in sediments to form TMAO, a toxic compound with environmental implications (Kaise, Hanaoka, & Tagawa, 1987).

Mechanism of Action

Target of Action

Trimethylarsine oxide is an organic derivative of arsenic . It has been found to bind to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region . It is required for UV-induced CHEK1 phosphorylation and the recruitment of CEP164 to cyclobutane pyrimidine dimmers (CPD), sites of DNA damage after UV irradiation .

Mode of Action

This compound has a dual mode of action: as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors . It affects inflammatory responses, cellular proliferation, and differentiation in target tissues .

Biochemical Pathways

The bioconversion of inorganic arsenic to methylated metabolites like this compound affects the tissue distribution and retention of arsenic and its actions as a toxicant or carcinogen . The oxidation state of arsenic in inorganic and methylated species is an important determinant of toxicity in a wide range of biological systems . For example, arsenicals containing As(III) are typically more cytotoxic and genotoxic than are homologues containing As(V) .

Pharmacokinetics

A physiologically-based pharmacokinetic (PBPK) model was developed to estimate levels of arsenic and its metabolites in human tissues and urine after oral exposure to arsenate (As V), arsenite (As III), or organoarsenical pesticides . This model consists of interconnected individual PBPK models for inorganic arsenic (As V and As III), monomethylarsenic acid (MMA V), and dimethylarsenic acid (DMA V) .

Result of Action

The result of the action of this compound is the modulation of inflammatory responses, cellular proliferation, and differentiation in target tissues . It also initiates repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region .

Action Environment

This compound is the volatile byproduct of microbial action on inorganic forms of arsenic which are naturally occurring in rocks and soils at the parts-per-million level . It has been reported only at trace levels (parts per billion) in landfill gas from Germany, Canada, and the U.S.A., and is the major arsenic-containing compound in the gas . Environmental factors such as the presence of inorganic forms of arsenic in rocks and soils, and the microbial action on these forms, influence the production and action of this compound .

Safety and Hazards

Future Directions

Emerging techniques like phytosuction separation (PS-S) have a promising future, but still light to be focused on these techniques . The role of microbial arsenic methylation and volatilization in the biogeochemical cycle of arsenic is reviewed and the potential risk of methylated arsenic on organisms is discussed .

properties

IUPAC Name |

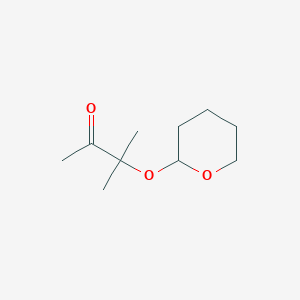

dimethylarsorylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOWJQPAYGEFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

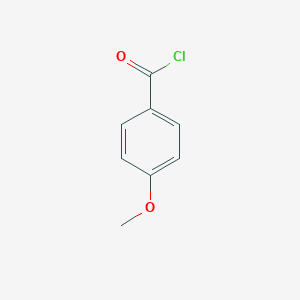

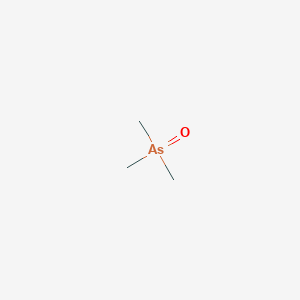

C[As](=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9AsO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021401 | |

| Record name | Trimethylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4964-14-1 | |

| Record name | Trimethylarsine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylarsine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLARSINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9V8FPD5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is trimethylarsine oxide (TMAO) formed in biological systems?

A1: TMAO is formed as a metabolite of inorganic arsenic. [] Initially, inorganic arsenic undergoes a series of methylation reactions, primarily in the liver, to produce methylated arsenicals such as monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)). [] These methylated arsenicals can be further methylated to produce TMAO. This process is often facilitated by microorganisms, both aerobic and anaerobic, found in various environments, including sediments, [] the gut of marine animals, [] and even the human gut. []

Q2: Can TMAO be further metabolized in biological systems?

A2: Yes, TMAO can be further metabolized. Research shows that TMAO can be reduced to the volatile compound trimethylarsine (TMAs). [], [], [] This reduction has been observed in various organisms, including fungi like Candida humicola [] and even in the presence of rat liver homogenate (S-9). [] Additionally, studies have shown that anaerobic microflora in the mouse cecum can convert TMAO to trimethylarsine sulfide (TMAS). []

Q3: Is TMAO found in the environment? If so, how does it impact the arsenic cycle?

A3: Yes, TMAO has been detected in the environment, particularly in marine settings. [] It is considered an intermediate in the arsenic cycle, playing a role in the transformation of arsenicals. In marine sediments, TMAO can be degraded to inorganic arsenic, which is the starting point for the arsenic cycle in these ecosystems. [] This degradation process can be facilitated by microorganisms present in the sediments. []

Q4: What are the known toxic effects of TMAO?

A4: TMAO has been shown to exhibit cytotoxic and genotoxic effects in in vitro studies. [] Exposure of rat embryos to TMAO in culture caused significant embryotoxicity and lethality at concentrations of 50 mM and 100 mM, respectively. [] Furthermore, a 2-year carcinogenicity study in rats revealed that TMAO administration in drinking water led to a significant increase in the incidence of hepatocellular adenomas, suggesting a potential carcinogenic effect. [] The study also linked TMAO exposure to oxidative DNA damage and enhanced cell proliferation in the liver, which are potential mechanisms for its carcinogenicity. []

Q5: What analytical methods are used to identify and quantify TMAO in biological and environmental samples?

A5: Various analytical methods have been employed to identify and quantify TMAO. Some common techniques include:

- Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique involves converting TMAO into volatile trimethylarsine (TMAs) gas, which is then measured by atomic absorption spectrometry. [], [] This method is particularly useful for quantifying total inorganic arsenic after the decomposition of organic arsenic species, including TMAO. []

- High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This method separates different arsenic species, including TMAO, based on their chemical properties and then quantifies them by measuring the arsenic content using ICP-MS. [], [], [], [], []

- Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can provide both elemental and molecular information on arsenic species, including TMAO. [] It is particularly useful for identifying unknown arsenic species and requires high-purity nitrogen gas for optimal performance. []

Q6: What is the molecular formula, weight, and structure of TMAO?

A6: * Molecular formula: (CH3)3AsO* Molecular weight: 138.04 g/mol* Structure: TMAO has a pyramidal structure with the arsenic atom at the apex, bonded to three methyl groups and an oxygen atom. []

Q7: Is there spectroscopic data available for TMAO?

A7: Yes, spectroscopic data, including X-ray absorption spectroscopy (XAS), has been used to characterize TMAO. [] XAS analysis at the arsenic K-edge provides information on the electronic structure and local coordination environment of the arsenic atom within TMAO. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

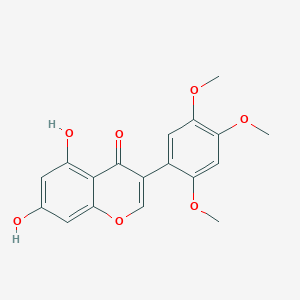

![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)

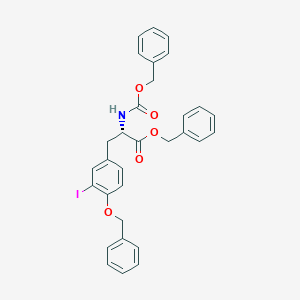

![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)